Cyclopentadienebenzoquinone

Übersicht

Beschreibung

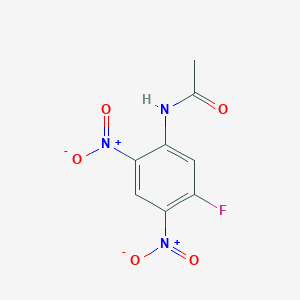

Introduction Cyclopentadienebenzoquinone is a chemical compound studied for various chemical properties and reactions. Although there is no direct research on this compound, we can infer its properties and synthesis methods from related compounds.

Synthesis Analysis The synthesis of cyclopentadiene derivatives involves formal cycloaddition reactions, metal-free cascade reactions, and annulations with arynes, as seen in the synthesis of carbazolequinones, which could share similarities with the synthesis pathways of this compound derivatives (Guo et al., 2016).

Molecular Structure Analysis Extended quinone derivatives, like the cyclopent[fg]acenaphthylene-1,2-bis(p-quinone methides), show non-planar structures with bond alternation along the molecular periphery, suggesting that this compound might exhibit similar structural features (Kurata et al., 2005).

Chemical Reactions and Properties The chemical reactivity of this compound could be inferred from related compounds like benzoquinones, which undergo various reactions such as [3+2] cycloadditions and base-induced ring transformations. These reactions often result in the formation of novel compounds and are utilized in synthesizing bioactive molecules (Inoue et al., 1992).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity and Structure-Activity Relationships

Analogues of cyclopentenedione, structurally related to cyclopentadienebenzoquinone, have been synthesized and evaluated for their antifungal activity. One study focused on coruscanone A analogues, demonstrating potent in vitro antifungal activity against Candida albicans and Cryptococcus neoformans. Structure-activity relationship studies within this research indicated that modifications to the cyclopentenedione ring and side chain styryl moiety significantly influence antifungal efficacy. These findings suggest that structural analogues of this compound could be explored for antifungal applications, leveraging the pharmacophore responsible for activity against fungal pathogens (Babu et al., 2006).

Interaction with Smoke Components

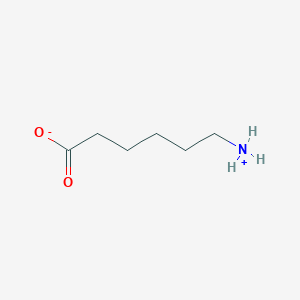

This compound itself was identified as a reaction product in studies investigating the chemistry of cigarette smoke. Research exploring reactions of benzoquinone with components of cigarette mainstream smoke discovered a Diels-Alder reaction product of benzoquinone and 1,3-cyclopentadiene, leading to this compound. This research provides valuable insights into the complex reactions occurring in tobacco smoke and the potential health implications of these chemical interactions (Coleman, 2008).

Cytochrome P450 Enzyme Activities

The interaction of various compounds with cytochrome P450 enzymes has significant implications for drug metabolism and potential drug-drug interactions. Although this compound was not specifically studied, the broader research on the effects of compounds on CYP enzymes contributes to understanding how structurally related compounds might influence drug metabolism. This area of research is critical for assessing the safety and efficacy of pharmaceuticals, including the potential impact of herbal remedies on enzyme activities that could affect drug clearance and toxicity (Elbarbry et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of Cyclopentadienebenzoquinone could involve further exploration of Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water to improve the adduct yields . Additionally, more research could be conducted to develop structure–function relationships between material properties and biological performance .

Wirkmechanismus

Target of Action

It’s known that the compound can participate in diels-alder reactions , suggesting that it may interact with other compounds that can undergo such reactions.

Mode of Action

Cyclopentadienebenzoquinone can participate in Diels-Alder reactions, a type of organic chemical reaction that builds rings of atoms . This suggests that the compound may interact with its targets by forming covalent bonds, leading to the formation of cyclic structures.

Biochemical Pathways

The compound’s participation in diels-alder reactions suggests that it may be involved in the synthesis of polycyclic cage compounds .

Result of Action

Its participation in diels-alder reactions suggests that it may contribute to the formation of complex cyclic structures .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Diels-Alder reactions involving this compound have been found to be accelerated in dilute aqueous solution .

Eigenschaften

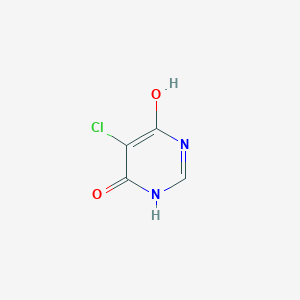

IUPAC Name |

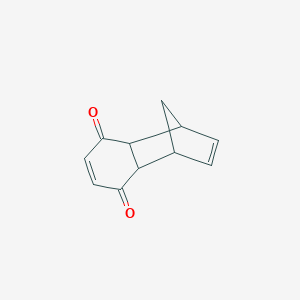

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRTGXTYFCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871833 | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1200-89-1, 51175-59-8 | |

| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC196244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadienebenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?

A: While the research primarily focuses on identifying and characterizing the formation of this compound through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.

Q2: What analytical techniques were crucial in identifying and characterizing this compound within the complex mixture of cigarette smoke?

A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of this compound. These techniques included:

- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for this compound [].

- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].

- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.